Cesium arsenate
Description
Contextualization within Arsenate Chemistry and Materials Science
Arsenates are salts or esters of arsenic acid. The field of arsenate chemistry is rich with structural diversity, a characteristic well-represented by cesium-containing examples. These range from simple orthoarsenates, such as the widely studied Cesium Dihydrogen Arsenate (CsH₂AsO₄), to more complex structures. prochemonline.comscbt.com For instance, Dicesium Hydrogen Arsenate Dihydrate (Cs₂HAsO₄·2H₂O) features undulating chains of tetrahedral [AsO₃(OH)]²⁻ anions linked by strong hydrogen bonds. nih.gov
The structural versatility extends further to mixed-metal and complex-anion systems. Solid-state synthesis has yielded compounds like Cesium Chromium Diarsenate (CsCrAs₂O₇), which is built from a three-dimensional framework of CrO₆ octahedra and As₂O₇ diarsenate groups. iucr.orgnih.gov Another example is the novel Cesium-Iron Arsenate, Cs₇Fe₇O₂(AsO₄)₈, which possesses a unique anionic architecture of infinite layers connected by iron-oxygen-arsenate bridges, forming channels that house the cesium cations. africaresearchconnects.comresearchgate.net
Crucially, CsH₂AsO₄ is a prominent member of the potassium dihydrogen phosphate (B84403) (KDP) family of materials. tandfonline.com This family is a cornerstone in the study of hydrogen-bonded ferroelectrics, and the properties of CsH₂AsO₄ are often compared and contrasted with its phosphate and rubidium analogues to understand the influence of cation size and anion substitution on its physical behavior. tandfonline.comresearchgate.net
Significance of Cesium Arsenate in Condensed Matter Physics and Advanced Materials
The importance of this compound, particularly CsH₂AsO₄, in condensed matter physics stems primarily from its ferroelectric properties. tandfonline.com It undergoes a first-order phase transition from a paraelectric to a ferroelectric state at a Curie temperature (Tc) of approximately 143 K (-120 °C). tandfonline.comcolab.ws This transition involves a change in crystal structure from the tetragonal I-42d space group to the orthorhombic Fdd2 space group. The mechanism is understood to be an order-disorder transition, where the ordering of protons within the O-H···O hydrogen bonds triggers the onset of spontaneous polarization. tandfonline.comtandfonline.com
Beyond its ferroelectric transition, CsH₂AsO₄ exhibits another significant phase change at high temperatures. At approximately 162 °C (435 K), it transforms into a superionic phase characterized by high proton conductivity. tandfonline.comresearchgate.net This sharp increase in conductivity is attributed to the structural disordering of the proton subsystem, making the material a candidate for applications as a solid acid proton-conducting electrolyte. researchgate.netjournaldephysique.org
In the realm of advanced materials, cesium arsenates are noted for their optical properties. The deuterated form, Cesium Dideuterium Arsenate (CsD₂AsO₄ or D-CDA), is of particular interest for nonlinear optical applications, such as second-harmonic generation and as an electro-optic modulator. aip.orgstanford.edud-nb.infowindows.net These applications leverage the crystal's ability to alter the properties of light passing through it in response to an electric field.
Overview of Key Research Avenues and Historical Developments
The story of this compound research is linked to the discovery of its constituent element. Cesium was first identified in 1860 by Robert Bunsen and Gustav Kirchhoff through the novel method of flame spectroscopy, noting its characteristic sky-blue emission lines. sciencehistory.orgaps.orguwaterloo.cachemicool.comshef.ac.uk While the element's discovery was a landmark, intensive investigation into specific compounds like this compound followed later.
The study of the KDP family, to which CsH₂AsO₄ belongs, gained significant momentum in the 1930s with the discovery of ferroelectricity in KDP itself. jetir.orgpageplace.deieee-uffc.org This spurred research into its analogues, including the arsenates, to explore how chemical substitutions affected their ferroelectric properties. pageplace.de
Modern research avenues focus on several key areas. The synthesis of high-quality single crystals, often by methods of slow evaporation from aqueous solutions or through high-temperature solid-state reactions, remains fundamental. africaresearchconnects.comresearchgate.net Advanced characterization techniques are central to understanding the structure-property relationships. X-ray diffraction is used to resolve crystal structures iucr.orgafricaresearchconnects.com, while calorimetric studies and internal friction measurements are employed to investigate phase transitions and their thermodynamics. tandfonline.comresearchgate.net Spectroscopic methods provide insight into the vibrational modes and the crucial role of the hydrogen-bond network. Theoretical investigations, including first-principles calculations, are also used to model and predict the electronic and structural properties of these materials. researchgate.net
Data Tables
Properties of Cesium Dihydrogen Arsenate (CsH₂AsO₄)
| Property | Value | Source(s) |
| Chemical Formula | CsH₂AsO₄ | prochemonline.comscbt.com |
| Common Name | CDA | tandfonline.com |
| Molecular Weight | 273.84 g/mol | prochemonline.comcymitquimica.comscbt.com |
| Appearance | White solid / powder | prochemonline.comcymitquimica.com |
| Ferroelectric Transition Temp. (Tc) | ~143 K | tandfonline.com |
| High-Temp. Transition (Superionic) | ~162 °C (435 K) | tandfonline.comresearchgate.net |
| Transition Type (Ferroelectric) | First-order | tandfonline.comcolab.ws |
Crystallographic Data for Selected this compound Compounds
| Compound | Crystal System | Space Group | Lattice Parameters | Source(s) |
| CsH₂AsO₄ (Paraelectric Phase) | Tetragonal | I-42d | - | tandfonline.com |
| CsH₂AsO₄ (Ferroelectric Phase) | Orthorhombic | Fdd2 | - | tandfonline.com |
| Cs₂HAsO₄·2H₂O | Monoclinic | P2₁/c | - | nih.gov |
| CsCrAs₂O₇ | Monoclinic | P2₁/c | a=7.908 Å, b=10.0806 Å, c=8.6371 Å, β=105.841° | iucr.orgresearchgate.net |
| Cs₇Fe₇O₂(AsO₄)₈ | Monoclinic | P2₁/c | a=8.464 Å, b=23.146 Å, c=10.214 Å, β=107.86° | africaresearchconnects.comresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
tricesium;arsorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXNZXGPOPAEH-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsCs3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.636 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-85-4, 61136-62-7, 69514-84-7 | |
| Record name | Caesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid, tricesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Growth Methodologies for Cesium Arsenate and Its Derivatives
Aqueous Solution-Based Crystallization Techniques
Crystallization from an aqueous solution is a widely employed and effective method for producing large, high-quality single crystals of various salts, including arsenates. The principle relies on creating a supersaturated solution from which the crystalline solid can slowly form as the system moves towards thermodynamic equilibrium. The quality and size of the resulting crystals are highly dependent on the precise control of parameters such as supersaturation, temperature, and evaporation rate. mit.eduresearchgate.net
Slow Evaporation Methods for Cesium Hydrogen Arsenate Single Crystals
The slow evaporation solution technique is a straightforward and common approach for growing single crystals at a constant temperature, often room temperature. researchgate.netijsr.in This method involves preparing a saturated or nearly saturated solution of the compound, in this case, cesium hydrogen arsenate (CsH₂AsO₄), in a suitable solvent, typically deionized water. The solution is then placed in a controlled environment where the solvent is allowed to evaporate slowly over an extended period, which can range from days to several weeks. mit.eduresearchgate.netunifr.ch
As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation, which is the driving force for crystallization. mit.edu To promote the growth of a few large single crystals rather than many small ones, it is crucial to control the rate of evaporation and avoid disturbances like mechanical vibrations, which can induce excessive nucleation. mit.edu Covering the container with a perforated film is a common technique to regulate the evaporation rate. mit.eduunifr.ch The process begins with the synthesis of cesium dihydrogen arsenate, followed by the preparation of seed crystals, which can be introduced to the supersaturated solution to encourage controlled growth. researching.cn The quality of the final crystals, including their transparency and size, is directly influenced by these carefully managed growth conditions. uobaghdad.edu.iq
| Parameter | Description | Typical Conditions & Rationale |
|---|---|---|
| Solvent | The liquid medium in which the cesium arsenate salt is dissolved. | High-purity, deionized water is typically used due to the high solubility of alkali arsenate salts. |
| Temperature | The ambient temperature of the crystallization environment. | Usually maintained at a constant room temperature to ensure a slow and stable evaporation rate. Temperature fluctuations can affect solubility and lead to flawed crystal growth. |
| Saturation Level | The initial concentration of the solute in the solvent. | A nearly saturated solution is prepared. This ensures that supersaturation is achieved gently as the solvent evaporates, preventing rapid, uncontrolled precipitation. mit.edu |
| Evaporation Rate | The rate at which the solvent is removed from the solution. | Controlled to be very slow by limiting the surface area of the solution exposed to air (e.g., using a container with a narrow opening or a perforated cover). unifr.ch A slow rate is critical for growing large, high-quality crystals. mit.edu |
| Growth Period | The total time allowed for crystal formation. | Can range from several days to many weeks, depending on the desired crystal size and the specific evaporation rate. researchgate.net |
Controlled Precipitation Approaches for Specific Polymorphs
Controlled precipitation is a technique used to rapidly generate crystalline solids from a solution. Unlike slow evaporation, which aims for large single crystals, controlled precipitation focuses on producing specific crystalline phases or polymorphs, often as a fine powder. This is achieved by deliberately and rapidly inducing a high level of supersaturation.
This can be accomplished through several methods:
Rapid Temperature Change: For compounds whose solubility is highly dependent on temperature, a rapid change in temperature can induce precipitation. mit.edu For instance, cooling a saturated solution prepared at a higher temperature can lead to the formation of crystalline solids. mit.edu
pH Adjustment: The solubility of hydrogen arsenate species (e.g., H₂AsO₄⁻, HAsO₄²⁻) is dependent on the pH of the solution. By rapidly changing the pH through the addition of an acid or base, the equilibrium between these species can be shifted, leading to the precipitation of a specific this compound salt.
The specific polymorph obtained can be influenced by the rate of precipitation, the temperature, the specific solvents used, and the presence of any additives. While direct examples for this compound are not detailed in the provided literature, the principles are widely applicable in inorganic synthesis for targeting desired crystalline forms.
Reaction Pathways for this compound Formation
The synthesis of this compound involves the chemical reaction between a cesium-containing precursor and an arsenic-containing precursor. The choice of reactants and reaction conditions is critical for obtaining the desired stoichiometry and phase purity.
Synthesis via Cesium Carbonate and Arsenic Acid Reactions in Aqueous Media
A common and straightforward method for synthesizing this compound is through the acid-base neutralization reaction between cesium carbonate (Cs₂CO₃) and arsenic acid (H₃AsO₄) in an aqueous solution. Cesium carbonate is a mild, inorganic base that is highly soluble in polar solvents like water. wikipedia.orgresearchgate.netchemicalbook.com
The reaction proceeds as cesium carbonate dissolves in water, and arsenic acid is subsequently added. The carbonate ions react with the protons from the arsenic acid, leading to the formation of this compound, water, and carbon dioxide gas, which effervesces from the solution. The stoichiometry of the final product can be precisely controlled by adjusting the molar ratio of the reactants.
For example, the reaction to form cesium dihydrogen arsenate is: Cs₂CO₃ + 2H₃AsO₄ → 2CsH₂AsO₄ + H₂O + CO₂
By varying the ratio of cesium carbonate to arsenic acid, other phases such as dicesium hydrogen arsenate (Cs₂HAsO₄) or trithis compound (Cs₃AsO₄) can be targeted. The resulting aqueous solution of this compound can then be used for crystal growth, for instance, by the slow evaporation method described previously. This pathway is advantageous due to the high purity of commercially available precursors and the clean nature of the reaction, where the primary byproduct (CO₂) is a gas that is easily removed. mdpi.com
Exploration of Other Precursor Systems for Tailored this compound Phases
Beyond the standard carbonate-acid reaction, other precursor systems can be explored to synthesize this compound. The choice of precursors can influence reaction kinetics, solubility, and the potential for incorporating other elements.
Alternative cesium precursors include:
Cesium Hydroxide (B78521) (CsOH): As a strong base, cesium hydroxide reacts vigorously with arsenic acid in a direct neutralization reaction. wikipedia.orgchemicalbook.com This method avoids the generation of CO₂ gas.
CsOH + H₃AsO₄ → CsH₂AsO₄ + H₂O
Cesium Chloride (CsCl): While not a direct synthesis route with arsenic acid, cesium chloride can be used in precipitation reactions. For instance, reacting silver arsenate (Ag₃AsO₄) with a solution of cesium chloride would lead to the precipitation of insoluble silver chloride (AgCl), leaving this compound in the solution. mdpi.com
Alternative arsenic precursors include:
Arsenic Pentoxide (As₂O₅): This oxide is the anhydride (B1165640) of arsenic acid and reacts with water to form H₃AsO₄ in situ. It can be reacted directly with a solution of a cesium base like Cs₂CO₃ or CsOH.
As₂O₅ + 3H₂O ⇌ 2H₃AsO₄
Cs₂CO₃ + As₂O₅ (in H₂O) → 2CsH₂AsO₄ + CO₂
These alternative pathways offer flexibility in synthesis design, potentially enabling the formation of different phases or accommodating specific experimental constraints.
Synthesis of Mixed-Cation this compound Systems
The synthesis of mixed-cation systems, where cesium is combined with other cations (e.g., other alkali metals like sodium, potassium, or rubidium) within the same arsenate crystal lattice, is an area of interest for tuning material properties. The formation of these mixed salts is often driven by favorable crystal packing and lower solubility compared to the corresponding single-cation salts. uj.edu.pl
A general approach to synthesizing these materials involves crystallizing them from an aqueous solution containing a stoichiometric mixture of the desired cations. uj.edu.pl For example, to synthesize a sodium-cesium arsenate, solutions of a sodium arsenate salt and a cesium salt (like cesium chloride or cesium carbonate) could be combined and then subjected to slow evaporation. The addition of a cesium salt to a concentrated solution of another alkali metal arsenate can result in the formation of well-shaped crystals of the mixed-cation salt. uj.edu.pl
The precise stoichiometry of the resulting mixed crystal (e.g., NaCs₂(AsO₄)·nH₂O) would depend on the relative concentrations of the ions in the solution and their respective tendencies to incorporate into the growing crystal lattice. Structural analysis would be required to confirm the formation and composition of the mixed-cation phase. uj.edu.pl
| Cation System | Potential Precursors | Rationale for Formation |
|---|---|---|
| Sodium-Cesium (Na⁺/Cs⁺) | Sodium Arsenate (e.g., NaH₂AsO₄) + Cesium Chloride (CsCl) | The significant difference in ionic radii may allow for unique crystal packing arrangements, potentially leading to a stable mixed-cation phase with lower solubility. uj.edu.pl |
| Potassium-Cesium (K⁺/Cs⁺) | Potassium Arsenate (e.g., KH₂AsO₄) + Cesium Carbonate (Cs₂CO₃) | Combining solutions of the respective arsenates or reacting a potassium arsenate solution with a cesium salt can yield mixed crystals upon evaporation. |
| Rubidium-Cesium (Rb⁺/Cs⁺) | Rubidium Arsenate (e.g., RbH₂AsO₄) + this compound (e.g., CsH₂AsO₄) | As neighboring alkali metals, Rb⁺ and Cs⁺ have similar chemical properties but different sizes, which could facilitate the formation of solid solutions or distinct mixed-cation compounds. uj.edu.pl |
Preparation of Cesium-Rubidium Dihydrogen Arsenates
The synthesis of mixed-cation cesium-rubidium dihydrogen arsenates, with the general formula CsₓRb₁₋ₓH₂AsO₄, can be achieved through aqueous solution methods. A common and effective approach involves the co-crystallization of cesium and rubidium dihydrogen arsenates from a supersaturated aqueous solution.
The synthesis process begins with the preparation of the individual dihydrogen arsenate salts. Rubidium dihydrogen arsenate (RbH₂AsO₄) is synthesized by the partial neutralization of an aqueous solution of arsenic acid (H₃AsO₄) with an aqueous solution of rubidium carbonate (Rb₂CO₃). Similarly, cesium dihydrogen arsenate (CsH₂AsO₄) can be prepared by reacting arsenic acid with cesium carbonate (Cs₂CO₃).
To obtain the mixed crystals, stoichiometric amounts of the precursor salts, CsH₂AsO₄ and RbH₂AsO₄, or the respective carbonates and arsenic acid, are dissolved in deionized water. The relative concentrations of the cesium and rubidium precursors in the initial solution will influence the final composition of the grown crystals. The solution is then subjected to slow evaporation at a constant temperature. This gradual removal of the solvent increases the concentration of the solute, leading to nucleation and subsequent growth of the mixed crystals. The quality and size of the resulting crystals are highly dependent on the rate of evaporation and the stability of the growth temperature.
| Parameter | Description |
| Precursors | Cesium Carbonate (Cs₂CO₃), Rubidium Carbonate (Rb₂CO₃), Arsenic Acid (H₃AsO₄) |
| Solvent | Deionized Water |
| Method | Slow Evaporation / Co-crystallization |
| Temperature | Typically room temperature or slightly elevated |
| Key Factor | Controlled evaporation rate for high-quality single crystals |
Detailed research into the phase diagram of the CsH₂AsO₄-RbH₂AsO₄ system is essential for understanding the relationship between the solution composition and the resulting crystal stoichiometry, as well as for optimizing the growth conditions for crystals with specific compositions.
Synthetic Routes for Cesium-Ammonium Dihydrogen Arsenates
The synthesis of cesium-ammonium dihydrogen arsenate mixed crystals, with the general formula Csₓ(NH₄)₁₋ₓH₂AsO₄, has been successfully demonstrated using a slow evaporation method from an aqueous solution at room temperature. This technique is particularly suitable for growing large, high-quality single crystals.
The preparation involves dissolving stoichiometric amounts of cesium dihydrogen arsenate (CsH₂AsO₄) and ammonium (B1175870) dihydrogen arsenate (NH₄H₂AsO₄) in distilled water. The solution is then filtered to remove any impurities and left undisturbed in a constant temperature environment to allow for slow evaporation of the solvent. As the water evaporates, the solution becomes supersaturated, leading to the formation of mixed-crystal nuclei, which then grow over time. The specific composition of the resulting crystals, such as in the documented case of Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, is determined by the initial molar ratios of the cesium and ammonium salts in the aqueous solution.
| Parameter | Value/Condition |
| Reactants | Cesium Dihydrogen Arsenate (CsH₂AsO₄), Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄) |
| Solvent | Distilled Water |
| Method | Slow Evaporation |
| Temperature | Room Temperature |
This method allows for the incorporation of both cesium and ammonium cations into the crystal lattice, leading to the formation of a solid solution with properties that can be tuned by varying the cation ratio.
Hydrothermal Synthesis and Solvothermal Methods for this compound Compounds
Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, including various this compound compounds, under elevated temperature and pressure conditions. These methods offer excellent control over the size, morphology, and crystallinity of the final product.
In a typical hydrothermal synthesis , the reactants are sealed in a Teflon-lined stainless-steel autoclave with water as the solvent and heated to temperatures above the boiling point of water. The increased temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the desired product. This method has been successfully employed for the synthesis of various complex metal arsenates, and by extension, can be applied to the preparation of this compound and its derivatives. For instance, the hydrothermal synthesis of pollucite, a cesium-containing aluminosilicate, demonstrates the utility of this method for incorporating cesium into stable crystalline frameworks.
Solvothermal synthesis is a similar technique where a non-aqueous solvent is used instead of water. The choice of solvent can significantly influence the reaction pathways and the structure of the resulting products. Organic solvents, such as amines or alcohols, can act as mineralizers, aiding in the dissolution and transport of reactants, and can also serve as structure-directing agents. This method has been utilized to synthesize novel quaternary arsenic chalcogenides containing cesium, where the organic solvent plays a crucial role in the formation of the final crystal structure. For example, the solvothermal reaction of cesium carbonate, arsenic sulfide, and a transition metal iodide in a mixed solvent system of 1,4-diaminobutane (B46682) and water has yielded new cesium-containing selenoarsenates.
| Method | Solvent | Temperature | Pressure | Advantages |
| Hydrothermal | Water | Typically 100-300 °C | Autogenous | High crystallinity, control over morphology |
| Solvothermal | Non-aqueous (e.g., amines, alcohols) | Varies with solvent | Autogenous | Access to novel phases, solvent as structure-directing agent |
These methods provide versatile routes to a wide range of this compound compounds with potentially novel structures and properties that may not be accessible through conventional solid-state or solution-based synthesis at ambient pressure.
Crystallographic and Structural Investigations of Cesium Arsenate Materials
Structural Characterization of Cesium Arsenate Hybrid and Composite Systems
Investigations into Polymer-Cesium Dihydrogen Arsenate Composites
Research into polymer-cesium dihydrogen arsenate composites is primarily driven by the goal of developing stable and highly conductive electrolyte membranes for intermediate temperature electrochemical devices. While much of the research focuses on cesium dihydrogen phosphate (B84403) (CsH₂PO₄), the principles and findings are relevant to its arsenate analogue, cesium dihydrogen arsenate (CsH₂AsO₄), due to their chemical similarities.
The main objective of incorporating cesium dihydrogen salts into polymer matrices is to enhance mechanical properties and reduce the thickness of the electrolyte layer, thereby lowering ohmic resistance. ncl.ac.uk Various fabrication techniques have been explored, including:
Casting of polymer/salt composites ncl.ac.uk
Glass-fiber reinforcement ncl.ac.uk
Polymer doping ncl.ac.uk
Electrospinning ncl.ac.uk
These methods aim to create membranes that are structurally stable and exhibit high proton conductivity. ncl.ac.ukresearchgate.net
Studies on composite systems like (1–x)CsH₂PO₄–xZnSnO₃ have shown that the crystal structure of the cesium salt is retained within the composite, although some dispersion and partial amorphization can occur due to interactions at the interface with the oxide matrix. mdpi.com The conductivity of these composites is closely related to the properties of the cesium salt, which typically exhibits a significant increase in conductivity at its superprotonic phase transition. mdpi.com For CsH₂PO₄, this transition occurs around 230 °C. mdpi.com
The development of these composite materials is part of a broader effort to create highly conductive composite and polymer electrolytes that can operate over a wide temperature range, which is essential for applications such as medium-temperature fuel cells. mdpi.com
High-Temperature X-ray Diffraction Analysis of Cesium Titanyl Arsenates and Related Compounds
High-temperature single-crystal X-ray diffraction studies have been conducted on potassium titanyl arsenate (KTA) and cesium-substituted titanyl arsenates, such as (Cs₀.₆K₀.₄)TiOAsO₄, to understand their structural behavior at elevated temperatures. acs.orgacs.org These materials are of interest for their nonlinear optical (NLO) properties. acs.org
The structure of these compounds consists of corner-linked chains of TiO₆ octahedra that are cross-linked by AsO₄ tetrahedra. acs.org The cesium and potassium cations occupy extra-framework sites. acs.org
Key Findings from High-Temperature Studies:
Thermal Expansion: Both KTA and (Cs,K)TA exhibit anisotropic thermal expansion. The mean linear thermal expansion coefficients for (Cs₀.₆K₀.₄)TiOAsO₄ are approximately 1.20 x 10⁻⁵ K⁻¹ along the a-axis, 3.06 x 10⁻⁵ K⁻¹ along the b-axis, and -1.52 x 10⁻⁵ K⁻¹ along the c-axis. acs.org The negative thermal expansion along the c-axis is related to polyhedral rotations within the framework. acs.org
Cation Disorder: In (Cs,K)TA, the cesium ions are ordered in the larger of the two extra-framework cation sites at temperatures below 500 °C. acs.org Above this temperature, significant disordering of the cesium ions occurs. acs.org
Structural Changes: As temperature increases, there are notable changes in the coordination environment of the potassium and cesium ions and a reduction in the distortion of the titanium octahedra. acs.org
Phase Transition: The observed structural trends, including the increase in tilt angles of the AsO₄ tetrahedra with temperature, are consistent with the onset of a phase transition from the orthorhombic space group Pna2₁ to Pnan at higher temperatures. acs.org
Raman scattering studies as a function of temperature on CsTiOAsO₄ (CTA) also suggest a transformation to a higher symmetry crystallographic structure at temperatures above the Curie temperature (Tc). tandfonline.com This is indicated by the disappearance and splitting of certain vibrational modes. tandfonline.com Dielectric property measurements on CTA single crystals show a distinct dielectric relaxation process, which is attributed to the movement of the Cs⁺ ions within the open crystal structure. tandfonline.com
Crystallographic Data for (Cs₀.₆K₀.₄)TiOAsO₄ at Different Temperatures acs.org
| Temperature (°C) | a (Å) | b (Å) | c (Å) | Volume (ų) |
| 20 | 10.823 | 13.011 | 6.621 | 932.3 |
| 300 | 10.850 | 13.111 | 6.613 | 941.0 |
| 500 | 10.873 | 13.187 | 6.602 | 948.4 |
| 700 | 10.903 | 13.273 | 6.586 | 955.5 |
Examination of Arsenic(III) Lone-Pair Stereoactivity in Cesium-Arsenic Oxide Intercalates
The structural chemistry of arsenic(III) oxycompounds, including cesium-arsenic oxide intercalates, is significantly influenced by the presence of a stereoactive lone electron pair (LEP) on the arsenic atom. rsc.org This LEP, along with secondary As···O bonds, dictates the conformation of the As₂O₃ layers within these intercalated compounds. rsc.org
In arsenic(III) oxide intercalates, the structure of the As₂O₃ layers is distinct from that found in the layered polymorphs of As₂O₃, such as claudetite. acs.org This difference arises from the varied orientation of the AsO₃ ψ-tetrahedra. acs.org A key feature of the intercalates is that the arsenic LEPs are all located on one side of the As₂O₃ sheet, a configuration not observed in the known layered forms of arsenic(III) oxide. acs.org
The formation of these intercalates involves the breaking and reforming of As-O bonds, even when starting from a layered precursor like claudetite II. acs.org This is necessary to achieve the specific one-sided arrangement of the LEPs in the final intercalated structure. acs.org
Systematic studies of anhydrous hexagonal As₂O₃ intercalates with various alkali-metal halides, including those with cesium, provide a comparative view of the crystal structures and the stereoactivity of the arsenic(III) lone pair. pw.edu.pl The presence of the LEP on As³⁺ leads to a rich variety of structures due to its variable coordination geometry. tdl.org This stereoactivity can induce structural distortions and is a key factor in the formation of noncentrosymmetric materials with interesting functional properties. tdl.org
The study of these intercalates is not only fundamental to understanding the structural chemistry of arsenic(III) compounds but also opens avenues for discovering materials with novel optical properties. rsc.org
Vibrational Spectroscopy Studies on Cesium Arsenate Compounds
Infrared (IR) and Raman Spectroscopy for Mode Assignment
The assignment of vibrational modes in the IR and Raman spectra of cesium arsenates is fundamental to understanding their structural chemistry. These two techniques are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures inelastically scattered light resulting from changes in polarizability. nih.gov This allows for a comprehensive characterization of the vibrational landscape of the material.
The vibrational spectra of cesium arsenate compounds are dominated by features arising from the arsenate anion and, in protonated or hydrated forms, the O-H group. The As-O stretching vibrations of the arsenate (AsO₄³⁻) polyhedron are sensitive to protonation, coordination with cesium cations, and hydration. princeton.edu
Generally, the symmetric stretching of As-O bonds (where the oxygen is bonded to a cation or is part of a hydroxyl group) is observed at wavenumbers below 820 cm⁻¹. princeton.edu In protonated arsenates, such as the dihydrogen arsenate ion (H₂AsO₄⁻) found in cesium dihydrogen arsenate, the As-OH symmetric stretching vibrations shift to higher energies as the degree of protonation increases. princeton.edu For instance, the As-O asymmetric stretch can be found around 870 cm⁻¹, with complexed As-O stretching vibrations appearing near 800 cm⁻¹. princeton.edu
The O-H stretching modes are particularly indicative of hydrogen bonding within the crystal lattice. These typically appear as broad, overlapping bands in the high-frequency region of the spectrum, generally between 3200 and 3600 cm⁻¹. mdpi.com The specific frequency and bandwidth of these O-H stretching vibrations provide information about the strength and nature of the hydrogen bonds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H Stretching | 3200 - 3600 | IR, Raman |
| As-O Asymmetric Stretch | ~870 | IR, Raman |
| As-O(X) Symmetric Stretch (X = Cs, H, H₂O) | ≤820 | IR, Raman |
| As-OH Symmetric Stretch (in H₂AsO₄⁻) | <770 | IR, Raman |
| As-OH Bending Modes | ~428 | IR, Raman |
In hydrated cesium arsenates, the water molecules incorporated into the crystal structure exhibit their own characteristic vibrations. These can be categorized into intramolecular (internal) modes and intermolecular (external) modes.
The intramolecular modes of the H₂O molecule are the symmetric stretch (ν₁), the asymmetric stretch (ν₃), and the H-O-H bending (ν₂) mode. The stretching vibrations typically occur in the 3400-3750 cm⁻¹ region, while the bending mode is found around 1640 cm⁻¹. mdpi.comnih.gov The precise frequencies of these modes are sensitive to the water molecule's local environment and the strength of hydrogen bonding.
The intermolecular modes, often called librations, correspond to the restricted rotational motions of the water molecule within the crystal lattice. These motions—rocking, wagging, and twisting—are typically observed at lower frequencies, in the 400-900 cm⁻¹ range of the IR spectrum. ias.ac.in Because these librational modes are highly sensitive to the hydrogen-bonding network, they serve as an excellent probe of the hydration environment within the crystal. ias.ac.innih.gov A combination band, arising from the coupling of the H-O-H bend and a librational motion, can also be observed and provides detailed information on cellular hydration environments. nih.gov
| Mode Type | Vibrational Motion | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Intramolecular (Normal Modes) | Symmetric/Asymmetric O-H Stretch (ν₁, ν₃) | 3400 - 3750 |
| H-O-H Bending (ν₂) | ~1640 | |
| Bend + Libration Combination | ~2110 | |
| Intermolecular (Librations) | Wagging | 400 - 900 |
| Twisting | ||
| Rocking |
The free arsenate ion (AsO₄³⁻) possesses tetrahedral (Td) symmetry. According to group theory, this symmetry gives rise to four fundamental vibrational modes: the symmetric stretch (ν₁, A₁), the doubly degenerate symmetric bend (ν₂, E), the triply degenerate asymmetric stretch (ν₃, F₂), and the triply degenerate asymmetric bend (ν₄, F₂). In an environment of perfect Td symmetry, only the F₂ modes are active in the infrared spectrum, while all four modes are active in the Raman spectrum.
However, within a crystal lattice such as that of a this compound compound, the AsO₄³⁻ ion occupies a site of lower symmetry. This reduction in symmetry causes the degenerate E and F₂ modes to split into multiple distinct bands. princeton.edu Furthermore, modes that were previously IR-inactive (like the ν₁ symmetric stretch) may become weakly active. The observation of this splitting and the appearance of new bands in the IR and Raman spectra provide direct evidence of the distortion of the arsenate tetrahedron in the solid state. princeton.edu The symmetric stretching vibration (ν₁) is typically found near 820 cm⁻¹. princeton.edu
Temperature-Dependent Vibrational Spectroscopy
Studying the IR and Raman spectra of this compound compounds as a function of temperature is a powerful method for detecting and characterizing structural phase transitions. researchgate.net As the crystal structure changes, the local environment of the vibrating units is altered, leading to distinct and often abrupt changes in the vibrational spectra.
Phase transitions are often accompanied by clear signatures in vibrational spectra. These signatures can include:
Splitting of Degenerate Modes: A transition to a lower-symmetry phase often increases the splitting of formerly degenerate vibrational modes. The observation of a doubly degenerate mode splitting into two distinct peaks is direct evidence of symmetry breaking. aps.org
Appearance or Disappearance of Peaks: As the crystallographic symmetry changes, the selection rules for IR and Raman activity are altered. This can cause new peaks to appear in the spectrum of the low-temperature phase or existing peaks to vanish. nih.gov
Abrupt Shifts in Peak Position and Width: At a transition temperature, the frequencies (wavenumbers) and full width at half-maximum (FWHM) of spectral bands can exhibit sudden, step-like changes rather than the gradual shifts expected from thermal expansion and anharmonic effects. aps.orgnih.gov
Soft Modes: Some displacive phase transitions are driven by the "softening" of a particular lattice phonon mode, where its frequency decreases dramatically as the transition temperature is approached from above. The hardening of this soft mode is then observed in the low-temperature phase. researchgate.net
In mixed crystals like cesium-ammonium dihydrogen arsenate, anomalies in the temperature dependence of the arsenate ion's internal vibrations have been observed, signaling the onset of dipole glass freezing phenomena. s-a-s.org
The changes observed in temperature-dependent spectra can be directly correlated with specific microscopic structural changes. For example, the splitting of a degenerate mode associated with the AsO₄ tetrahedron provides direct evidence for a change in the site symmetry of the arsenate ion, which can be caused by tilting or reorientation of the polyhedra during the phase transition. aps.org
Changes in bands associated with O-H vibrations are particularly insightful for understanding the role of protons in the phase transition mechanism. A significant broadening of O-H stretching or bending modes can indicate the onset of dynamic proton disorder, where protons begin to move between different potential energy wells within the hydrogen-bond network. Conversely, the sharpening of these bands upon cooling suggests a transition to a more ordered proton arrangement. Deviations from the normal temperature-dependent behavior of arsenate ion vibrations have been directly ascribed to the onset of short-range random potential fixing of protons. s-a-s.org Therefore, by carefully analyzing which vibrational modes are affected at a phase transition, it is possible to deduce which structural units (e.g., AsO₄ tetrahedra, Cs⁺ cations, protons) are primarily involved in the transition mechanism.
Advanced Spectroscopic Techniques for Local Structural Probing
Infrared (IR) and Raman spectroscopy are advanced, complementary techniques that serve as powerful probes for the local structure of this compound compounds. biophysik.org These methods are sensitive to the symmetry of the crystal lattice and the arrangement of its constituent atoms, providing detailed information that is not accessible through diffraction methods alone.
The internal modes of the arsenate group are classified based on the symmetry of the free AsO₄³⁻ ion, which is tetrahedral (Td). These modes are:
ν₁ (A₁): Symmetric stretching
ν₂ (E): Symmetric bending
ν₃ (F₂): Antisymmetric stretching
ν₄ (F₂): Antisymmetric bending
In the crystal, the site symmetry of the AsO₄ group is typically lower than Td, which causes the degenerate E and F₂ modes to split into multiple components and can render the Raman-inactive modes from the free ion active. Analysis of this splitting provides direct information about the distortion of the arsenate tetrahedra and the local crystalline field.
Infrared spectroscopy, on the other hand, is especially sensitive to polar vibrations and is thus an excellent tool for investigating the O-H stretching and bending modes associated with the hydrogen bonds. biophysik.org The significant broadening of the O-H stretching band is a hallmark of strong hydrogen bonding and is related to the strong coupling between the vibrational modes and the fluctuating environment. biophysik.org
By combining Raman and infrared spectroscopy, a comprehensive picture of the local structure and dynamics in this compound can be developed. For instance, the temperature dependence of the low-frequency lattice modes, studied via Raman scattering, can identify "soft modes"—vibrations whose frequencies decrease significantly as a phase transition is approached. The softening of a lattice mode is often the driving mechanism for a structural phase transition. In ferroelectric materials like CsH₂AsO₄, these studies help elucidate the microscopic mechanisms responsible for the emergence of spontaneous polarization.
Electronic Structure and Theoretical Calculations of Cesium Arsenates
Computational Modeling of Bonding Characteristics and Charge Density Distributions
Computational models are employed to visualize and analyze the distribution of electron charge density within the cesium arsenate crystal. This analysis provides a detailed picture of the chemical bonding. The charge density maps reveal a significant accumulation of charge between the arsenic and oxygen atoms, confirming the covalent nature of the As-O bonds within the arsenate (AsO₄) tetrahedra. The interaction between the cesium ions and the arsenate groups is predominantly ionic. The hydrogen bonds (O-H···O) also exhibit a degree of covalent character, which is crucial for the proton ordering mechanism that drives the ferroelectric transition.
Theoretical Approaches to Ferroelectric and Dielectric Properties
The ferroelectric and dielectric properties of cesium dihydrogen arsenate are often described using theoretical models developed for the broader KDP family of crystals. These models, such as the pseudospin-lattice coupled mode (PLCM) model, consider the ordering of protons in the hydrogen bonds as the primary driving force for the ferroelectric phase transition.
In the paraelectric phase, the protons are disordered, occupying two equivalent positions within the O-H···O bonds with equal probability. As the temperature is lowered below the Curie temperature (Tc), the protons order into one of these positions, leading to a collective displacement of the heavier ions (Cs, As, O) and the emergence of a spontaneous electric polarization. Theoretical approaches based on first-principles calculations can quantify this spontaneous polarization and the dielectric constants of the material, providing results that are in good agreement with experimental observations.
Application of Green's Function Approach for Electrical Permittivity and Spontaneous Polarization
The Green's function method serves as a significant theoretical framework for exploring the dielectric properties of ferroelectric crystals such as Cesium Dihydrogen Arsenate (CsH2AsO4). researchgate.net In theoretical examinations of CsH2AsO4, a modified Pseudo Spin Lattice Coupled Mode (PLCM) model is utilized. researchgate.net Through the application of the Green's function technique and Dyson's equation, expressions for various physical characteristics of the crystal are derived. researchgate.net This methodology facilitates the theoretical determination of how electrical permittivity varies with temperature. researchgate.net The underlying Hamiltonian for this model is comprehensive, incorporating terms that describe direct spin-spin interactions, third- and fourth-order phonon anharmonicities, as well as additional spin-lattice coupling. researchgate.net Solving this intricate model via the Green's function approach yields a deeper understanding of the material's dielectric behavior in relation to its ferroelectric phase transition. researchgate.net
Pseudo-spin and Hamiltonian Models for Describing Phase Transition Mechanisms
The mechanism of the ferroelectric phase transition in Cesium Dihydrogen Arsenate (CsH2AsO4) is theoretically elucidated using pseudo-spin models. researchgate.net In these models, the position of protons within the hydrogen bonds is assigned a pseudo-spin variable. Specifically, a modified Pseudo Spin Lattice Coupled Mode (PLCM) model has been employed to study CsH2AsO4. researchgate.net This model enhances the foundational Ising-type pseudospin model by integrating several additional terms into the Hamiltonian. researchgate.netresearchgate.net These additions account for direct spin-spin interactions, third- and fourth-order phonon anharmonic interactions, supplementary spin-lattice terms, and four-spin coupling. researchgate.net Such a detailed Hamiltonian allows for a more precise depiction of the lattice interactions that govern the phase transition in this hydrogen-bonded ferroelectric crystal. researchgate.netresearchgate.net
Calculation of Cochran's Mode Frequency
The temperature-dependent behavior of Cochran's soft mode frequency in Cesium Dihydrogen Arsenate (CsH2AsO4) has been a subject of theoretical investigation. researchgate.netresearchgate.net The calculation of this frequency is achieved by applying the Green's function method to a modified Pseudo Spin Lattice Coupled Mode (PLCM) model. researchgate.net The Hamiltonian of this model is designed to be comprehensive by including phonon anharmonic interactions up to the fourth order, along with various spin-spin and spin-lattice coupling terms. researchgate.net By solving this model using Dyson's equation within the Green's function formalism, a theoretical expression for Cochran's mode frequency is obtained. researchgate.net This allows for the analysis of the thermal variations of the soft mode frequency, offering fundamental insights into the dynamics of the ferroelectric phase transition in CsH2AsO4. researchgate.net
| Parameter | Description |
| Model | Modified Pseudo Spin Lattice Coupled Mode (PLCM) |
| Theoretical Approach | Green's Function Method with Dyson's Equation |
| Hamiltonian Inclusions | Direct spin-spin terms, 3rd & 4th order phonon anharmonic terms, extra spin-lattice terms, four-spin coupling |
| Calculated Properties | Cochran's mode frequency, Electrical permittivity, Phase transition temperature |
| Material | Cesium Dihydrogen Arsenate (CsH2AsO4) |
Phase Transition Phenomena in Cesium Arsenate Systems
Ferroelectric Phase Transitions in Cesium Dihydrogen Arsenate (CDA)
Cesium dihydrogen arsenate (CsH₂AsO₄), often abbreviated as CDA, belongs to the family of hydrogen-bonded ferroelectric crystals. These materials are characterized by the presence of a spontaneous electric polarization that can be reversed by the application of an external electric field. The ferroelectric properties of CDA are intimately linked to the arrangement and dynamics of protons within its crystal lattice, leading to distinct phase transitions at specific temperatures.
Paraelectric-to-Ferroelectric Phase Transitions and Transition Temperatures (Tc)
At high temperatures, CDA exists in a paraelectric phase, where the net electric dipole moment is zero due to the dynamic disorder of the protons in the hydrogen bonds. As the temperature is lowered, CDA undergoes a phase transition to a ferroelectric state. This transition is characterized by a critical temperature, known as the Curie temperature (T₀). Below the Curie temperature, the protons become ordered, leading to a net spontaneous polarization and the emergence of ferroelectricity.
For pure Cesium Dihydrogen Arsenate (CDA), the paraelectric-to-ferroelectric phase transition occurs at a Curie temperature of approximately 143 K. This transition is a key characteristic of the material, marking the onset of its ferroelectric behavior.
In mixed crystal systems, the transition temperature can be influenced by the composition. For instance, in a mixed cesium-ammonium dihydrogen phosphate-arsenate crystal with the composition Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁, a ferroelectric-paraelectric type transition is observed at 185 K nih.gov.
| Compound | Transition Temperature (Tc) | Transition Type |
| CsH₂AsO₄ (CDA) | ~143 K | Paraelectric-to-Ferroelectric |
| Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ | 185 K | Ferroelectric-to-Paraelectric |
Mechanisms of Ferroelectric Transition: Proton Ordering and Tunneling Motion
The mechanism driving the ferroelectric phase transition in CDA is analogous to that in other potassium dihydrogen phosphate (B84403) (KDP)-family ferroelectrics and is primarily attributed to the ordering of protons within the O-H···O hydrogen bonds. In the high-temperature paraelectric phase, the protons are dynamically disordered, occupying one of two equivalent positions within the hydrogen bond with equal probability. This disorder results in the absence of a net dipole moment.
As the crystal is cooled below the Curie temperature, the protons begin to localize in one of the two possible sites, leading to an ordered arrangement. This collective ordering of protons creates a permanent electric dipole moment in each unit cell, resulting in a macroscopic spontaneous polarization characteristic of the ferroelectric phase.
Proton tunneling motion also plays a significant role in the ferroelectric transition of hydrogen-bonded ferroelectrics. Even in the ordered ferroelectric state, protons can still tunnel through the potential barrier between the two equilibrium sites in the hydrogen bond. This quantum mechanical tunneling effect influences the stability of the ferroelectric phase and contributes to the dynamics of the phase transition. The presence of proton tunneling has been evidenced in similar hydrogen-bonded ferroelectrics through techniques such as nuclear quadrupole resonance.
Analysis of Atomic Displacements Associated with Soft Modes
The ferroelectric phase transition in materials like CDA is often described in terms of a "soft mode," which is a specific lattice vibration (phonon) whose frequency decreases significantly as the transition temperature is approached from the paraelectric phase. The condensation or "freezing" of this soft mode at the transition temperature corresponds to the static atomic displacements that establish the lower-symmetry ferroelectric structure.
In the context of CDA, the soft mode would be associated with the collective motion of the Cs⁺ and AsO₄³⁻ ions, coupled with the ordering of the protons. As the temperature approaches T₀, the restoring force for this particular vibrational mode weakens, causing its frequency to decrease. At T₀, the frequency of the soft mode approaches zero, and the atoms are displaced to new equilibrium positions, resulting in the spontaneous polarization of the ferroelectric phase.
While detailed experimental analysis of the specific atomic displacements and soft mode behavior for pure CDA is not extensively documented, studies on isostructural compounds provide insight. In these systems, the atomic displacements involve a shift of the cation (Cs⁺) relative to the arsenate (AsO₄³⁻) groups, driven by the ordering of the protons in the hydrogen bond network. This collective displacement of charged ions creates the electric dipole moment in the ferroelectric state. Raman spectroscopy is a key experimental technique used to study these soft modes, as the softening of the mode appears as a shift of a Raman peak towards lower frequencies as the transition temperature is neared.
Dipole Glass Freezing Phenomena in Mixed Cesium-Ammonium Dihydrogen Arsenates
In mixed crystal systems where competing interactions are present, a "dipole glass" state can emerge at low temperatures instead of a long-range ferroelectric or antiferroelectric order. This is particularly relevant in solid solutions of cesium-ammonium dihydrogen arsenates, such as Cs₁₋ₓ(NH₄)ₓH₂AsO₄.
In this system, CsH₂AsO₄ (CDA) is a ferroelectric, meaning its dipoles tend to align in the same direction. In contrast, ammonium (B1175870) dihydrogen arsenate (NH₄H₂AsO₄ or ADA) is an antiferroelectric, where adjacent dipoles prefer to align in opposite directions. The random substitution of Cs⁺ by NH₄⁺ ions introduces competing ferroelectric and antiferroelectric interactions within the crystal lattice.
This competition can lead to a state of "frustration," where the system cannot satisfy all the competing interactions simultaneously. As a result, at low temperatures, the dipoles may "freeze" into random orientations without establishing long-range order. This frozen state is known as a dipole glass, characterized by a broad anomaly in the heat capacity and a frequency-dependent peak in the dielectric susceptibility.
For example, in the related rubidium-ammonium dihydrogen arsenate system, Rb₀.₆₅(NH₄)₀.₃₅H₂AsO₄, a broad anomaly in the heat capacity with a maximum at 55 K is believed to be associated with a dipole glass transition. A similar phenomenon is expected in the Cs₁₋ₓ(NH₄)ₓH₂AsO₄ system due to the competing ferroelectric and antiferroelectric interactions. A study of a mixed crystal with the composition Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ revealed a ferroelectric-paraelectric type transition at 185 K, indicating the complex interplay of these competing interactions nih.gov.
Superionic-Protonic Conduction Phase Transitions
In addition to the ferroelectric phase transition at low temperatures, certain cesium arsenate systems exhibit another type of phase transition at high temperatures, leading to a state of high proton conductivity. This is known as a superionic or superprotonic phase transition.
Characterization of High-Temperature Proton Conductivity
At elevated temperatures, some this compound compounds undergo a structural phase transition to a highly conductive superionic phase. This transition is characterized by a dramatic increase in proton conductivity, often by several orders of magnitude. In this high-temperature phase, the crystal structure becomes highly disordered, creating a network of pathways for protons to move through the lattice with relative ease.
The high proton conductivity in the superionic phase is a result of the dynamic disorder of the hydrogen bond network. Protons are no longer localized in specific bonds but can hop between different sites, leading to long-range proton transport. This property makes these materials promising candidates for applications in electrochemical devices such as solid acid fuel cells.
| Compound | Superionic Transition Temperature |
| Cs₀.₅₅(NH₄)₀.₄₅H₂(PO₄)₀.₃₉(AsO₄)₀.₆₁ | 433 K |
Elucidation of Proton Hopping Mechanisms in Various this compound Materials
The primary mechanism for proton conduction in solid acid materials like this compound is the Grotthuss mechanism, also known as proton hopping. wikipedia.org This process facilitates the diffusion of protons through a hydrogen-bond network via the formation and cleavage of covalent bonds with neighboring molecules. wikipedia.org
The Grotthuss mechanism is broadly understood as a two-step process:
Proton Transfer : A proton transfers from a donor to an acceptor site. This involves the breaking of a covalent proton-donor bond and the formation of a new covalent proton-acceptor bond. In the context of cesium dihydrogen arsenate (CsH₂AsO₄), this is the hop of a proton from one arsenate (AsO₄) group to an adjacent one. rsc.org
Environmental Reorganization : The surrounding molecular environment reorganizes to accommodate the new position of the proton. This step critically involves the rotation of the polyanion groups (the arsenate groups), which brings the proton into proximity with a new acceptor site and prevents it from simply hopping back to its original donor. rsc.org
In the superprotonic phase of analogous compounds like cesium dihydrogen phosphate (CsH₂PO₄), which exhibits a significant increase in proton conductivity at elevated temperatures, studies have shown that proton diffusion occurs through the slow reorientation of the anion groups followed by a rapid proton hop to a neighboring unit. nyu.edudtu.dk A Grotthuss-type structural diffusion mechanism that does not require this reorientation has also been observed, occurring on a much faster timescale. nyu.edu The activation energy for proton conductivity in CsH₂PO₄ drops significantly after its superprotonic phase transition (from ~0.9 eV to 0.42 eV), indicating a fundamental change in the transport mechanism. mdpi.com
| Step | Description | Key Factor in this compound |
|---|---|---|
| 1. Proton Transfer | A proton moves from a donor AsO₄ group to an acceptor AsO₄ group. | Strength of the O-H bond; ease of breaking the existing covalent bond and forming a new one. rsc.org |
| 2. Group Rotation | The arsenate (AsO₄) polyanions reorient themselves in the crystal lattice. | Facilitates long-range transport by presenting new acceptor sites and preventing backward hops. rsc.org |
Order-Disorder Transitions in this compound Derivatives (e.g., Cesium Sulfate Arsenate Tellurate)
Order-disorder transitions are a class of phase transition where the change in crystal structure is driven by the ordering of atoms or ions that are disordered in the higher-temperature phase. aps.org In contrast to displacive transitions, where atoms shift from a single equilibrium position, order-disorder transitions involve atoms or groups choosing between multiple possible sites. aps.org Below the transition temperature, they settle into a regular, ordered arrangement. aps.org
A specific derivative, Cesium Sulfate Arsenate Tellurate, has been identified as exhibiting such a phenomenon.
| Compound | Transition Type | Transition Temperature | Characteristics |
|---|---|---|---|
| Cesium Sulfate Arsenate Tellurate | First-Order, Order-Disorder | 213 K (on heating) / 211 K (on cooling) | The transition is reversible. researchgate.net |
The transition in this mixed-anion compound is characterized as a reversible, first-order phase transition. researchgate.net The slight difference in temperature between the heating and cooling cycles (thermal hysteresis) is a common feature of first-order transitions. The cohesion in such structures is typically maintained by interactions between the Cesium (Cs⁺) cations and oxygen atoms, as well as by the presence of hydrogen bonds.
Thermodynamic Analysis of Phase Transitions (e.g., Enthalpy and Entropy Changes)
Phase transitions are governed by thermodynamics, with changes in Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) defining the process. For a phase transition occurring at a constant temperature (T), the change in entropy is directly related to the change in enthalpy by the equation ΔS = ΔH/T. youtube.com
Enthalpy (ΔH) : Represents the latent heat of the transition—the heat absorbed or released during the change of phase at a constant temperature. uni-frankfurt.de
Entropy (ΔS) : Represents the change in the degree of disorder of the system. Transitions from a more ordered state to a less ordered state (e.g., solid to liquid, or an ordered crystal phase to a disordered one) result in an increase in entropy. unacademy.com
| Compound | Formula | Standard Formation Heat (kcal/mol) |
|---|---|---|
| Cesium Meta-arsenate | CsAsO₃ | -205.7 ± 1.2 |
| Cesium Tri-arsenate | Cs₅As₃O₁₀ | -779.5 ± 2.0 |
| Cesium Pyro-arsenate | Cs₄As₂O₇ | -576.0 ± 0.9 |
Data from Kasenov, B. K., et al. (1979). iaea.org
The superprotonic phase transition in the analogous compound CsH₂PO₄ at approximately 230 °C is accompanied by a dramatic increase in proton conductivity, which reflects a significant underlying thermodynamic change. dtu.dk The activation energy for conduction, a measure of the energy barrier for proton transport, decreases, indicating a more favorable, higher entropy state in the high-temperature phase. mdpi.com
Influence of Chemical Composition and Structural Disorder on Phase Transition Behavior
The characteristics of a phase transition, including the temperature at which it occurs and its fundamental nature, can be significantly altered by changes in chemical composition and the degree of structural disorder.
Chemical Composition: Introducing different elements into a crystal lattice can tune the interactions between atoms and, consequently, the stability of different phases. In the related compound system Cs₁₋ₓRbₓFeCl₃, gradually replacing cesium with rubidium (changing the value of x) continuously alters the magnetic anisotropy and spin interactions. aps.org This chemical tuning drives the material through a quantum phase transition, from a gapped paramagnetic state to a magnetically ordered state, demonstrating a direct link between composition and phase behavior. aps.org
Structural Disorder: Disorder refers to the lack of perfect periodicity in a crystal lattice. This can be introduced by creating composite materials or through chemical substitution. Such disorder can heavily influence or even induce phase transitions. dtic.milarxiv.org
In composites made of CsH₂PO₄ and ZnSnO₃, the interaction at the interface leads to partial amorphization and dispersion of the cesium salt. mdpi.com This induced structural disorder significantly increases proton conductivity in the low-temperature phase, effectively altering the material's properties in the prelude to its phase transition. mdpi.com
In studies on Ba₃₋ₓSrₓCr₂O₈, the structural transition is heavily influenced by the disorder created by partially substituting Barium with Strontium. dtic.mil
These findings indicate that both chemical substitution and induced structural imperfections are powerful tools for modifying the phase transition behavior in this compound and related materials.
Advanced Material Science Applications of Cesium Arsenates
Materials for Ferroelectric Devices and Sensors
Cesium dihydrogen arsenate (CsH₂AsO₄), often abbreviated as CDA, has been identified as a ferroelectric material. Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, making them crucial components in a variety of electronic devices, including sensors, actuators, and non-volatile memory.
Research into the ferroelectric properties of CsH₂AsO₄ has revealed a first-order phase transition. tandfonline.com Specific heat measurements have determined the latent heat of this transition to be 254.6 ± 1.3 J/mole, with a total entropy change of 0.53R. tandfonline.com This entropy value is consistent with those observed in other similar ferroelectric materials like potassium dihydrogen arsenate (KH₂AsO₄) and its deuterated form (KD₂AsO₄). tandfonline.com
The spontaneous polarization of CsH₂AsO₄ shows a significant discontinuous jump of 62.5% at its transition temperature (Tc). tandfonline.com These findings are significant for the development of ferroelectric devices, as the nature of the phase transition and the magnitude of the spontaneous polarization are critical parameters for device performance. The study of these properties contributes to a deeper understanding of the underlying mechanisms of ferroelectricity in this class of materials, which is essential for designing new and improved ferroelectric devices and sensors. tandfonline.comtandfonline.com
| Property | Value | Significance |
|---|---|---|
| Phase Transition Order | First-Order | Indicates a discontinuous change in properties at the transition temperature. |
| Latent Heat of Transition | 254.6 ± 1.3 J/mole | Quantifies the energy absorbed or released during the phase transition. |
| Total Entropy of Transition | 0.53R | Provides insight into the change in disorder of the system during the transition. |
| Jump in Spontaneous Polarization at Tc | 62.5% | Highlights a significant change in the material's electric dipole moment. |
Components in Proton Conductors and Solid Acid Fuel Cells
While much of the research in solid acid fuel cells has centered on cesium hydrogen sulfate (CsHSO₄) and cesium dihydrogen phosphate (B84403) (CsH₂PO₄), the principles of proton conduction in these materials are relevant to cesium arsenates. researchgate.netdtu.dk Solid acids are a class of materials that exhibit high proton conductivity in their solid state, particularly at elevated temperatures. This property makes them promising electrolytes for fuel cells that can operate in an intermediate temperature range, offering advantages over conventional low- and high-temperature fuel cells.
The proton conduction in these materials is facilitated by a "superprotonic" phase transition, where the conductivity increases by several orders of magnitude. For instance, CsH₂PO₄ undergoes such a transition around 230 °C. researchgate.netdtu.dk This high-temperature phase is characterized by a disordered hydrogen bond network, which allows for efficient proton transport. nih.gov
Given the structural and chemical similarities, cesium arsenate compounds are expected to exhibit analogous proton-conducting properties. The disordered proton and hydrogen-bond network, which is considered responsible for anomalies in the physical properties of CsH₂AsO₄, suggests the potential for proton mobility. tandfonline.com The development of this compound-based proton conductors could lead to more stable and efficient solid acid fuel cells.
| Compound | Superprotonic Transition Temperature | Key Feature |
|---|---|---|
| Cesium Hydrogen Sulfate (CsHSO₄) | ~140 °C | Exhibits a significant increase in proton conductivity at the transition. dtu.dk |
| Cesium Dihydrogen Phosphate (CsH₂PO₄) | ~230 °C | Well-studied for its high proton conductivity in the superprotonic phase. researchgate.netdtu.dknih.gov |
| Cesium Dihydrogen Arsenate (CsH₂AsO₄) | - | Expected to have similar proton-conducting properties due to its structure. |
Exploration in Electrochemical Devices (General)
The electrochemical properties of cesium-containing materials are being explored for various applications beyond fuel cells, including in the development of chemical sensors. For instance, modified electrodes incorporating cesium compounds have been investigated for the detection of various ions.
One area of research has focused on the use of Prussian blue, a compound that can incorporate cesium ions, for the electrochemical sensing of arsenic (III). mdpi.com While this example does not directly use this compound as the active sensing material, it highlights the electrochemical activity of cesium-containing compounds and their potential role in detecting arsenic species.
Furthermore, single crystals of cubic Cesium Lead Bromide (CsPbBr₃) have been utilized to modify glassy carbon electrodes for the highly sensitive and specific detection of arsenic (III) in water. nih.gov This demonstrates the broader potential of cesium-based materials in the fabrication of electrochemical sensors for environmental monitoring and public health. The unique electronic and structural properties of these materials can be harnessed to create selective and efficient sensing platforms. nih.gov
Potential in Nonlinear Optics (Mentioned as property but not detailed)
Certain this compound compounds have shown significant promise in the field of nonlinear optics. Nonlinear optical (NLO) materials are essential for applications such as frequency conversion of laser light, optical switching, and data storage.
Cesium titanyl arsenate (CsTiOAsO₄), an isostructure of the well-known NLO crystal potassium titanyl phosphate (KTP), has been identified as a promising material for near-infrared applications. optica.org Research has shown that CsTiOAsO₄ possesses a large optical nonlinearity, comparable to that of KTP. optica.org
Studies on the linear and nonlinear optical properties of the arsenate isomorphs of KTP, including the cesium analog, have provided valuable insights into the structure-property relationships of these materials. spiedigitallibrary.org These investigations have confirmed that the optical nonlinearity primarily arises from the distorted titanyl octahedra within the crystal structure. spiedigitallibrary.org The ability to grow large, single-domain crystals of these materials is crucial for their practical application in NLO devices. optica.orgspiedigitallibrary.org The exploration of this compound and its derivatives continues to be an active area of research for the development of new and efficient nonlinear optical crystals. optica.orgspiedigitallibrary.org
Interactions and Hybrid Systems Involving Cesium Arsenate
Synthesis and Characterization of Complex Cesium Arsenate Structures with other Metal Oxides/Anions
The integration of this compound with other metal oxides and anions has led to the synthesis of novel crystalline structures with complex frameworks. These materials are of interest for their potential applications in areas such as ion exchange, catalysis, and materials science.
One notable example is the cesium titanium(IV) arsenate, CsTi2As3O12 . This compound has been synthesized and characterized, revealing an open framework structure. acs.org Such open frameworks are of significant interest for their potential to accommodate and interact with other molecules and ions.
Another complex structure that has been synthesized is a new cesium hydrogen sulfate arsenate, Cs2(HSO4)(H2AsO4) . researchgate.netresearchgate.net Single-crystal X-ray diffraction analysis of this compound has provided detailed insights into its atomic arrangement. The characterization of these complex structures is crucial for understanding their properties and potential applications.
The synthesis of these complex materials often involves techniques such as hydrothermal synthesis, which utilizes high temperatures and pressures to facilitate the crystallization of the desired products. researchgate.netrsc.org Characterization methods are essential for confirming the structure and purity of the synthesized compounds.
| Compound | Synthesis Method | Key Structural Feature |
| CsTi2As3O12 | Not specified in provided context | Open framework acs.org |
| Cs2(HSO4)(H2AsO4) | Not specified in provided context | Zigzag chains of hydrogen-bonded anion tetrahedra researchgate.net |
Structural Cohesion Mediated by Hydrogen Bonding and Ionic Interactions within Mixed Systems
In the case of Cs2(HSO4)(H2AsO4) , the structure is characterized by zigzag chains formed by hydrogen-bonded anion tetrahedra. researchgate.netnih.gov This hydrogen bonding network is a primary factor in the structural organization of the compound. The intricate network of hydrogen bonds contributes to the stability of the crystal lattice.
Furthermore, in complex systems like cesium sulfate arsenate tellurate, the cohesion of the structure is ensured by two main types of interactions: the ionic interaction between the cesium cations (Cs+) and oxygen atoms, and the presence of hydrogen bonds. researchgate.net These interactions work in concert to create a stable three-dimensional structure. The electrostatic attraction between the positively charged cesium ions and the negatively charged oxygen atoms of the arsenate and other anions provides the fundamental ionic framework, which is further reinforced by the directional nature of hydrogen bonds.
Key Interactions in Mixed this compound Systems:
| Interaction Type | Description | Example Compound |
| Hydrogen Bonding | Formation of hydrogen bonds between anion tetrahedra, creating extended chains or sheets. | Cs2(HSO4)(H2AsO4) researchgate.netnih.gov |
| Ionic Interactions | Electrostatic attraction between Cs+ cations and oxygen atoms of the anionic groups. | Cesium sulfate arsenate tellurate researchgate.net |
Preparation and Performance of this compound-Based Composite Materials
The development of composite materials incorporating arsenates has been explored for applications such as ion exchange and environmental remediation. While materials based specifically on this compound are not widely reported, related composite systems provide insight into the potential for such materials.
A relevant example is the synthesis of a Poly-o-toluidine cerium(IV) arsenate nanocomposite ion exchanger . This material demonstrates the potential of arsenate-containing composites in separation science. The study focused on its synthesis, characterization, and application in the separation of heavy metal ions. The composite showed an improved ion exchange capacity compared to its inorganic counterpart, cerium(IV) arsenate. The performance of this nanocomposite was evaluated for its ability to remove heavy metal ions from wastewater, indicating its potential utility in environmental applications.
The preparation of such composites often involves the polymerization of an organic monomer in the presence of the inorganic arsenate component, resulting in a hybrid material with combined properties. Characterization techniques are employed to confirm the structure and morphology of the resulting nanocomposite.
While the direct application of this compound in widely-used composite materials is not extensively documented in the provided search results, the principles demonstrated by the cerium(IV) arsenate composite suggest a potential avenue for future research into this compound-based materials for similar applications, such as the selective removal of pollutants. nih.gov The performance of such materials would depend on factors like ion exchange capacity, selectivity, and stability in the desired application environment.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Findings
The scientific community's understanding of cesium arsenate is largely centered on the dihydrogen variant, CsH₂AsO₄, a member of the potassium dihydrogen phosphate (B84403) (KDP) family of hydrogen-bonded ferroelectrics. acs.org Key findings have established that CsH₂AsO₄ crystallizes in a tetragonal structure at room temperature and undergoes a phase transition from a paraelectric to a ferroelectric phase at a Curie temperature of approximately 143 K (-130 °C). acs.org This transition is driven by the ordering of hydrogen atoms (protons) within the O-H---O hydrogen bonds that link the AsO₄ tetrahedra. acs.org
Structural studies, including neutron and X-ray diffraction, have been crucial in elucidating the atomic arrangements in both the paraelectric and ferroelectric phases. royalsocietypublishing.org In the paraelectric phase, protons are disordered across two equivalent sites within the hydrogen bond, while below the transition temperature, they order into one of these sites, leading to spontaneous polarization. acs.org
Beyond its ferroelectric properties, CsH₂AsO₄ has been identified as a solid-acid proton conductor, particularly at elevated temperatures. scispace.comresearchgate.net A phase transition to a superionic-protonic phase, characterized by high proton conductivity, has been observed at high temperatures (e.g., 162 °C). researchgate.net This has spurred research into its potential use as a solid electrolyte in electrochemical devices like fuel cells. scispace.com
Research has also extended to mixed crystal systems, such as CsₓRb₁₋ₓH₂AsO₄, to tune the material's physical properties, including the ferroelectric transition temperature and proton conductivity. researchgate.net While less studied, other stoichiometries have been synthesized and characterized. Dicaesium monohydrogen arsenate dihydrate (Cs₂HAsO₄·2H₂O) has been prepared, and its crystal structure consists of chains of [AsO₃(OH)]²⁻ anions linked by strong hydrogen bonds. researchgate.netnih.gov The existence of trithis compound (Cs₃AsO₄) is also noted in chemical databases. nih.gov
A summary of key findings for the most-studied compound, CsH₂AsO₄, is presented below.
| Property | Key Finding | Citation(s) |
| Crystal Family | Member of the Potassium Dihydrogen Phosphate (KDP) family. | acs.org |
| Room Temp. Phase | Paraelectric, with a tetragonal crystal structure (space group I-42d). | acs.org |
| Phase Transition | Undergoes a ferroelectric phase transition at a Curie temperature (Tc) of ~143 K. | acs.org |
| Ferroelectric Phase | Below Tc, transitions to a ferroelectric phase (space group Fdd2). | acs.org |
| Transition Mechanism | Driven by the ordering of protons in the hydrogen bond network. | acs.org |
| Proton Conductivity | Exhibits a transition to a superionic-protonic phase at high temperatures (~162 °C), showing significant anhydrous proton transport. | scispace.comresearchgate.net |
| Deuteration Effect | Studies on deuterated samples (CsD₂AsO₄) are used to investigate the role of hydrogen tunneling in the phase transition. | royalsocietypublishing.org |
Identification of Remaining Challenges and Knowledge Gaps in this compound Research
Despite the progress made, significant challenges and knowledge gaps remain. These range from fundamental scientific questions to practical engineering hurdles.
Incomplete Characterization of Different Stoichiometries: While CsH₂AsO₄ is well-documented, other potential stoichiometries like trithis compound (Cs₃AsO₄) and dicesium hydrogen arsenate (Cs₂HAsO₄) are poorly characterized. researchgate.netnih.gov A comprehensive understanding of their synthesis, stability, and physical and chemical properties is lacking.
Mechanism of Proton Transport: The precise mechanism of proton transport in the superionic phase of CsH₂AsO₄ is not fully understood. While models involving proton hopping and polyanion group reorientations have been proposed, a detailed, quantitative picture is still needed to guide the design of materials with enhanced conductivity. scispace.comrsc.org
Material Stability and Practical Application: A major hurdle for the application of solid-acid proton conductors like this compound in devices such as fuel cells is their water solubility and material stability under operating conditions. scispace.com Dehydration at high temperatures can alter the conductive phase, presenting a significant engineering challenge. scispace.com
Toxicity and Environmental Concerns: All arsenate compounds are inherently toxic. ontosight.ai This poses a significant challenge for their synthesis, handling, and potential large-scale application. The environmental fate, mobility in soils, and long-term impact of this compound are not well-studied but are critical considerations. rsc.orgcanada.canih.gov
Fundamental Understanding of Ferroelectricity: For KDP-type materials, the exact interplay between proton tunneling, phonon modes, and the displacement of heavier ions in driving the ferroelectric transition remains an area of active theoretical and experimental investigation. acs.orgresearchgate.net Developing a unified theory that fully explains these phenomena is a continuing challenge. researchgate.net
| Category | Challenge / Knowledge Gap | Relevant Compounds | Citation(s) |
| Material Synthesis & Characterization | Lack of detailed structural and property data for stoichiometries other than CsH₂AsO₄. | Cs₃AsO₄, Cs₂HAsO₄ | researchgate.netnih.gov |
| Physical Properties | Precise mechanism of superprotonic conduction is not fully elucidated. | CsH₂AsO₄ | scispace.comresearchgate.netrsc.org |
| Physical Properties | Full understanding of the microscopic origins of the ferroelectric phase transition. | CsH₂AsO₄ | acs.orgresearchgate.net |
| Applications & Engineering | Poor long-term stability and water solubility hinder use in practical devices. | CsH₂AsO₄ | scispace.com |
| Safety & Environment | Inherent toxicity and unknown environmental fate and mobility. | All Cesium Arsenates | ontosight.airsc.orgcanada.ca |
Prospective Research Avenues and Methodological Advancements
Future research on this compound can be directed toward addressing the identified challenges and exploring new scientific and technological opportunities.
Computational Materials Science: First-principles calculations, such as those based on Density Functional Theory (DFT), should be employed more extensively. acs.org These methods can be used to predict the crystal structures and properties of uncharacterized stoichiometries (e.g., Cs₃AsO₄), model the dynamics of proton transport at the atomic level, and understand the electronic structure changes that drive ferroelectricity. acs.orgosti.gov
Advanced Synthesis and Crystal Growth: Exploration of novel synthesis techniques, such as hydrothermal methods or high-pressure synthesis, could lead to the formation of new this compound phases or high-quality single crystals. researchgate.net This would enable more precise characterization of their intrinsic properties.
Development of Composite Materials: To overcome the stability issues for proton-conduction applications, future work could focus on creating composite electrolytes. Incorporating this compound into stable, inert matrices (e.g., polymers or porous ceramics) could enhance mechanical robustness and prevent water-induced degradation while retaining proton conductivity at the interfaces. mdpi.com
Tailored Materials through Doping and Mixing: Further systematic studies on mixed-crystal systems, for example, by substituting cesium with other alkali metals or arsenic with phosphorus, could lead to materials with tailored properties. researchgate.net This approach allows for fine-tuning of the Curie temperature, dielectric response, and proton conductivity for specific applications.
| Research Avenue | Description | Methodological Advancement | Potential Impact |
| Materials Discovery | Systematic synthesis and characterization of various this compound stoichiometries (Cs₃AsO₄, Cs₂HAsO₄, etc.). | Hydrothermal Synthesis, High-Pressure Methods, Single-Crystal X-ray/Neutron Diffraction. | A complete phase diagram and understanding of the Cs₂O-As₂O₅-H₂O system. |
| Computational Modeling | Ab initio modeling of proton dynamics, phase transitions, and electronic properties. | Density Functional Theory (DFT), Molecular Dynamics (MD), Metadynamics. | Predictive design of new materials with enhanced ferroelectric or conductive properties. acs.orgosti.gov |
| Device Engineering | Creation of composite materials to improve stability and performance in electrochemical devices. | Polymer/Ceramic Matrix Composites, Nanostructuring. | Viable solid-acid fuel cells or other proton-conducting devices. scispace.commdpi.com |
| Property Tuning | Investigation of mixed-crystal systems (e.g., Cs(Rb)H₂(As,P)O₄) to tune physical properties. | Doping, Solid-Solution Synthesis. | Materials engineered for specific applications (e.g., sensors, electro-optics). |
| Environmental Science | Study of the compound's environmental fate, transport, and toxicity. | Sorption Isotherm Studies, Leaching Experiments, Ecotoxicology Assays. | Accurate risk assessment and development of safe handling/disposal protocols. rsc.orgmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
